methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate
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Description
“Methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate” is a complex organic compound. It contains a tert-butyl(dimethyl)silyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom . This compound is not commonly found in nature and is primarily used in laboratory settings .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of alcohols with silyl chlorides in the presence of N-methylimidazole . The tert-butyl(dimethyl)silyl group can be introduced to the molecule through a process known as silylation . This process involves the reaction of the alcohol with a silyl chloride, such as tert-butyl(dimethyl)silyl chloride .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the tert-butyl(dimethyl)silyl group. The linear formula for a similar compound, (3S)-3-({[TERT-BUTYL(DIMETHYL)SILYL]OXY}METHYL)-4-METHYL-1-PENTANOL, is C13H30O2Si . The exact structure of “this compound” would require further analysis.Chemical Reactions Analysis
The tert-butyl(dimethyl)silyl group is known to be reactive and can participate in a variety of chemical reactions . For example, chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. A similar compound, tert-Butyl dimethylchlorosilane, is known to be a volatile, flammable solid .Mechanism of Action
The mechanism of action of this compound in chemical reactions is largely dependent on the specific reaction conditions and the other reactants present. In general, the tert-butyl(dimethyl)silyl group can act as a protecting group in organic synthesis, preventing certain functional groups from reacting until the desired steps of the synthesis are complete .
Safety and Hazards
properties
IUPAC Name |
methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO3Si/c1-11(2,3)16(5,6)15-9(8-12)7-10(13)14-4/h9H,7-8H2,1-6H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSTXYQWLLMMTG-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)OC)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)OC)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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